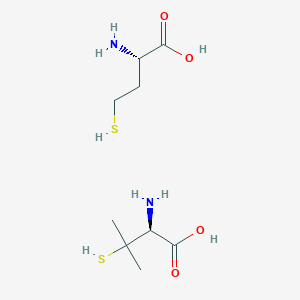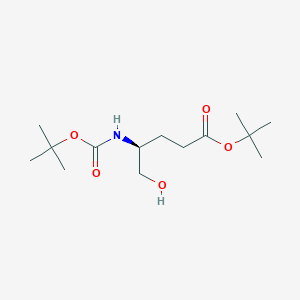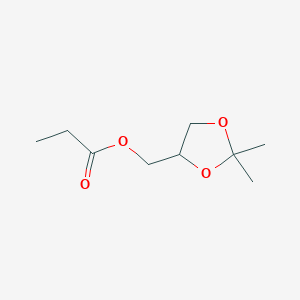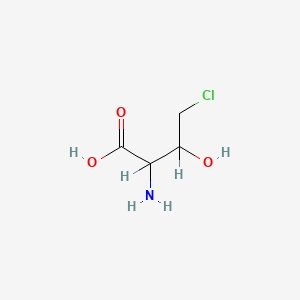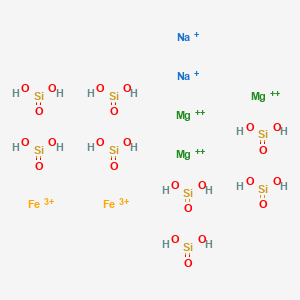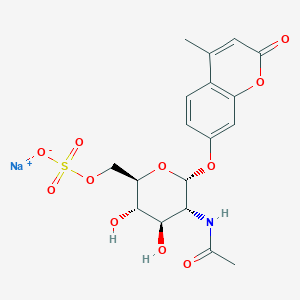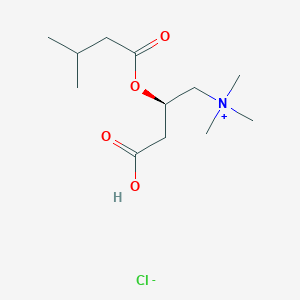
Midazolam-d6 (1.0 mg/mL in Acetonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Midazolam-d6 (1.0 mg/mL in Acetonitrile) is a deuterated form of midazolam, a benzodiazepine derivative. It is commonly used as an internal standard in various analytical applications, particularly in mass spectrometry and chromatography. The compound is labeled with six deuterium atoms, which makes it useful for quantitative analysis due to its similar chemical properties to non-deuterated midazolam but with a distinct mass difference.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Midazolam-d6 involves the incorporation of deuterium atoms into the midazolam molecule. This can be achieved through several methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions. The reaction is carried out in a suitable solvent, often acetonitrile, to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of Midazolam-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuterium incorporation. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to obtain the desired concentration of 1.0 mg/mL in acetonitrile.
Chemical Reactions Analysis
Types of Reactions
Midazolam-d6 undergoes various chemical reactions similar to its non-deuterated counterpart. These reactions include:
Oxidation: Midazolam-d6 can be oxidized to form hydroxylated metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: Midazolam-d6 can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used, often in an alcoholic solvent.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions include hydroxylated metabolites, reduced derivatives, and substituted compounds, depending on the specific reaction and conditions used.
Scientific Research Applications
Midazolam-d6 is widely used in scientific research due to its stability and distinct mass difference from non-deuterated midazolam. Its applications include:
Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantitative analysis of midazolam and its metabolites.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of midazolam in biological systems.
Medicine: Utilized in clinical research to study the pharmacodynamics and pharmacokinetics of midazolam in patients.
Industry: Applied in quality control and validation of analytical methods for the detection and quantification of midazolam in pharmaceutical formulations.
Mechanism of Action
Midazolam-d6, like its non-deuterated counterpart, exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant properties. The primary molecular targets are the GABA-A receptors, which are ionotropic receptors that mediate the effects of GABA by increasing chloride ion influx and hyperpolarizing the neuronal membrane.
Comparison with Similar Compounds
Similar Compounds
Midazolam: The non-deuterated form of Midazolam-d6, used for similar purposes but without the distinct mass difference.
Midazolam-d4: Another deuterated form with four deuterium atoms, used as an internal standard in analytical applications.
α-Hydroxymidazolam: A major metabolite of midazolam, often used in pharmacokinetic studies.
Uniqueness
Midazolam-d6 is unique due to its six deuterium atoms, which provide a distinct mass difference that is advantageous in mass spectrometry for accurate quantification. This makes it a preferred internal standard in various analytical applications, ensuring precise and reliable results.
Properties
CAS No. |
1246819-79-3 |
|---|---|
Molecular Formula |
C₁₈H₇D₆ClFN₃ |
Molecular Weight |
331.8 |
Synonyms |
8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



